molecular formula C14H14FN5 B15064781 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- CAS No. 112089-18-6

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-

Katalognummer: B15064781
CAS-Nummer: 112089-18-6
Molekulargewicht: 271.29 g/mol
InChI-Schlüssel: KEABUNIFWPBMLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- is a chemical compound with the molecular formula C12H10FN5. It is a derivative of purine, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- typically involves the reaction of 9H-purin-6-amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl-
  • 9H-Purin-6-amine, 9-((2-fluorophenyl)methyl)-N,N-dimethyl-
  • 9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl-

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

112089-18-6

Molekularformel

C14H14FN5

Molekulargewicht

271.29 g/mol

IUPAC-Name

9-[(3-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3

InChI-Schlüssel

KEABUNIFWPBMLS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.